molecular formula C14H10N2O4S B7785936 methyl 3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate

methyl 3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate

Cat. No.: B7785936
M. Wt: 302.31 g/mol
InChI Key: QVTYLMVJZLDILX-UXBLZVDNSA-N
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Description

methyl 3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate is a chemical compound with a unique structure and diverse applications in various fields. It is known for its significant biological activity and has been the subject of extensive research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate involves multiple steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving specific reagents and conditions.

    Step 2: Intermediate formation and subsequent reactions to achieve the final product.

    Step 3: Purification and isolation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch processing: Controlled reaction conditions to produce large quantities.

    Continuous flow synthesis: Efficient and scalable method for industrial production.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

methyl 3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Studied for its biological activity and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to target proteins: Modulating their activity and function.

    Influencing signal transduction pathways: Affecting cellular processes and responses.

    Altering gene expression: Regulating the expression of specific genes involved in various biological functions.

Properties

IUPAC Name

methyl 3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c1-20-13(18)11-8(6-10-12(17)16-14(19)21-10)7-4-2-3-5-9(7)15-11/h2-6,15H,1H3,(H,16,17,19)/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTYLMVJZLDILX-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)C=C3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)/C=C/3\C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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